molecular formula C20H21NO3 B11412833 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-ethoxyphenyl)acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11412833
M. Wt: 323.4 g/mol
InChI Key: NZLDPDXZBGAOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-ethoxyphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This specific compound features a benzofuran core with dimethyl substitutions at positions 6 and 7, and an acetamide group attached to an ethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Dimethyl Substitution:

    Acetamide Formation: The acetamide group can be introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.

    Ethoxyphenyl Attachment: The final step involves coupling the acetamide derivative with 2-ethoxyphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-ethoxyphenyl)acetamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(6,7-dimethyl-1-benzofuran-3-yl)-N-phenylacetamide: Similar structure but lacks the ethoxy group on the phenyl ring.

    2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but has a methoxy group instead of an ethoxy group.

    2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide: Similar structure but the ethoxy group is at the 4-position on the phenyl ring.

Uniqueness

The presence of the ethoxy group at the 2-position on the phenyl ring in 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-ethoxyphenyl)acetamide may confer unique properties, such as altered electronic effects, steric interactions, and potential biological activity. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H21NO3/c1-4-23-18-8-6-5-7-17(18)21-19(22)11-15-12-24-20-14(3)13(2)9-10-16(15)20/h5-10,12H,4,11H2,1-3H3,(H,21,22)

InChI Key

NZLDPDXZBGAOGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=COC3=C2C=CC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.